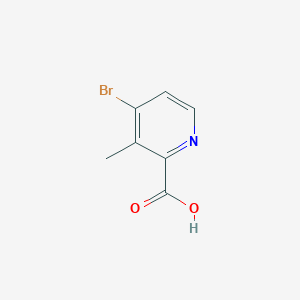

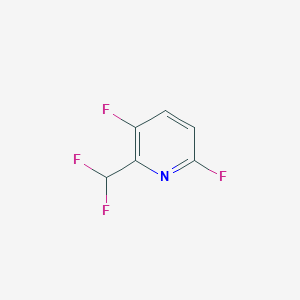

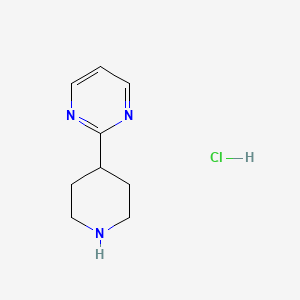

2-Chloro-5-(1-methanesulfonyl-piperidin-4-ylmethyl)-pyridine

説明

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, along with the reaction conditions and yield.Molecular Structure Analysis

This includes the analysis of the compound’s molecular geometry, bond lengths and angles, hybridization states, and presence of any functional groups.Chemical Reactions Analysis

This involves detailing the reactions that the compound undergoes, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis

This includes details such as the compound’s melting point, boiling point, solubility, density, molar mass, and spectral data (IR, NMR, MS).科学的研究の応用

Synthesis Processes and Intermediate Applications

Synthesis of Related Compounds : 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, is synthesized from 2-amino-4-methylpyridine through chlorination and condensation processes, indicating potential applications in pharmaceutical synthesis (Shen Li, 2012).

Kinetic Studies : Kinetic analysis of elimination reactions involving methanesulfonic acid derivatives, including the study of unimolecular and bimolecular pathways, highlights the compound's role in chemical kinetics research (D. Kumar & S. Balachandran, 2008).

Green Chemistry Metrics : A study focusing on the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, evaluates the green metrics of the synthesis process, indicating the compound's relevance in environmentally conscious chemical synthesis (Rohidas Gilbile et al., 2017).

Chemical Reactions and Properties

Sulfene Chemistry : The study of bis(trimethylsilyl)methanesulfonyl and tris(trimethylsilyl)methanesulfonyl chlorides in reactions involving sulfenes, with applications in the development of new synthetic routes and understanding of sulfene chemistry, involves related methanesulfonyl derivatives (J. King et al., 2000).

Electrophilic Substitutions in Organic Chemistry : The study of methanesulphenyl chloride reactions with salicylic acid derivatives, leading to various organic compounds, demonstrates the utility of methanesulfonyl derivatives in electrophilic substitution reactions (G. R. Brown et al., 1978).

Alkyne-Iminium Ion Cyclizations : Research on alkyne-iminium ion cyclizations involving methanesulfonyl chloride derivatives underlines the compound's importance in organic synthesis and reaction mechanism studies (H. Arnold et al., 2003).

Development of Pharmaceutical Agents : A study on the multi-kilogram-scale synthesis of AZD1283, involving compounds related to 2-Chloro-5-(1-methanesulfonyl-piperidin-4-ylmethyl)-pyridine, shows its role in the development and scaling up of pharmaceutical agents (S. Andersen et al., 2013).

Labeling and Characterization

Radiochemical Labeling : The efficient preparation of a potent IκB Kinase-β inhibitor, involving carbon-14 and deuterium labeling, demonstrates the use of related compounds in the labeling and tracking of biochemical substances (B. Latli et al., 2016).

Proton Brake Mechanism in Chemistry : Research on the proton brake mechanism in N-Pyridyl-2-iso-propylaniline derivatives, involving methanesulfonyl acid, contributes to the understanding of molecular dynamics and interactions in organic compounds (Gaku Furukawa et al., 2020).

Benzamide Derivatives Synthesis : The synthesis of benzamide derivatives with methanesulfonyl derivatives reveals insights into new compound development with potential pharmaceutical applications (S. Sonda et al., 2004).

Additional Studies

Aromatization Processes : The use of methanesulfonic acid in the aromatization of 1,4-dihydropyridines, showcasing its role in facilitating specific chemical transformations (K. Niknam et al., 2006).

Design of Serotonin Receptor Agonists : The design and synthesis of compounds as serotonin 4 receptor agonists, involving related methanesulfonyl derivatives, contribute to the development of novel treatments for gastrointestinal disorders (S. Sonda et al., 2003).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and necessary precautions for handling and storage.

将来の方向性

This could involve potential applications of the compound, areas for further research, and its role in the development of new technologies or therapies.

Please consult a professional chemist or a reliable database for accurate information. Always follow safety guidelines when handling chemicals.

特性

IUPAC Name |

2-chloro-5-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-6-4-10(5-7-15)8-11-2-3-12(13)14-9-11/h2-3,9-10H,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQVUXDXDQMJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one](/img/structure/B1399112.png)

![4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399114.png)

![Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1399118.png)

![7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1399126.png)

![2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide](/img/structure/B1399129.png)